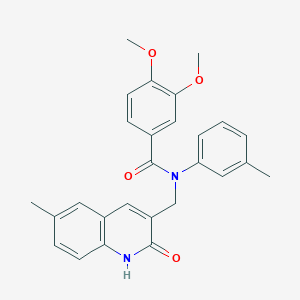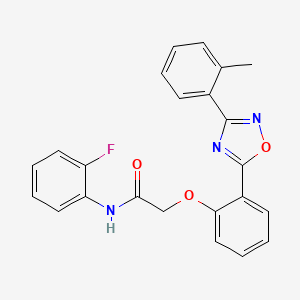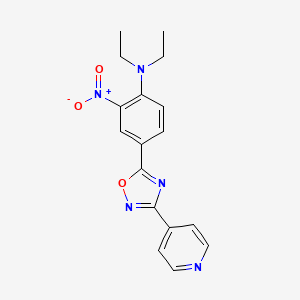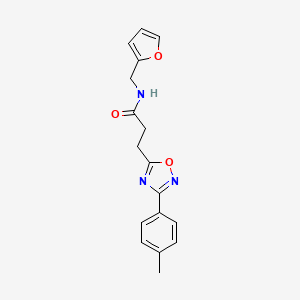
N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as FTOB, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. FTOB is a fluorescent probe that has been widely used as a sensor for detecting and measuring the concentration of oxygen in biological samples.
作用机制
N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide acts as a fluorescent probe by undergoing a chemical reaction with oxygen. The reaction results in the formation of a fluorescent product that emits light at a specific wavelength. The intensity of the fluorescence is directly proportional to the concentration of oxygen. This compound is a reversible probe, which means that it can be used repeatedly to measure oxygen concentration.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that does not have any significant biochemical or physiological effects on cells or tissues. It does not interfere with cellular metabolism or alter cellular functions. This compound is a highly specific probe that only reacts with oxygen and does not react with other molecules in biological samples.
实验室实验的优点和局限性
N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages as a fluorescent probe for measuring oxygen concentration. It is highly specific, non-toxic, and reversible. It can be used to measure oxygen concentration in real-time, and it does not require any special equipment or expertise. However, this compound has some limitations as well. It has a limited dynamic range, which means that it can only measure oxygen concentration within a narrow range. It is also sensitive to temperature and pH changes, which can affect its accuracy.
未来方向
N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has enormous potential for future research in various scientific fields. Some of the future directions for this compound research include developing new fluorescent probes with improved properties, studying the oxygenation status of tumors in vivo, and monitoring the efficacy of cancer therapies in real-time. This compound can also be used to study the oxygen consumption rate of different tissues and organs and to monitor the effects of hypoxia on cellular metabolism. In conclusion, this compound is a versatile fluorescent probe that has numerous applications in scientific research. Its unique properties make it a valuable tool for studying oxygen concentration in biological samples.
合成方法
The synthesis of N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves a series of chemical reactions. The starting materials for the synthesis are furfurylamine, p-tolyl hydrazine, and 3-bromo propionyl chloride. The reaction involves the condensation of furfurylamine with p-tolyl hydrazine to form the intermediate compound, which is then reacted with 3-bromo propionyl chloride to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively used as a fluorescent probe for detecting oxygen concentration in biological samples. It has been used in various scientific fields such as biochemistry, physiology, and pharmacology. This compound has been used to study the oxygen consumption rate of cells, tissues, and organs. It has also been used to study the effects of hypoxia on cellular metabolism. This compound has been used to study the oxygenation status of tumors and to monitor the efficacy of cancer therapies.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12-4-6-13(7-5-12)17-19-16(23-20-17)9-8-15(21)18-11-14-3-2-10-22-14/h2-7,10H,8-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLSFLXNPCHNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7696800.png)
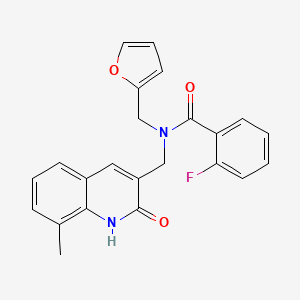
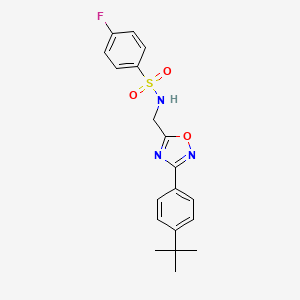
![ethyl 4-({N'-[(E)-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7696829.png)
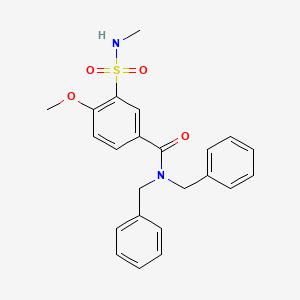
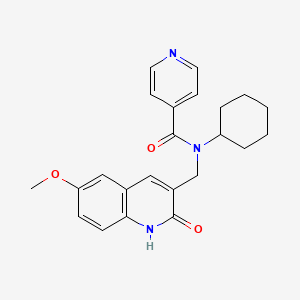
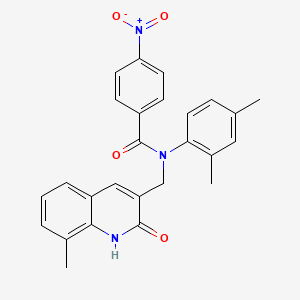
![N-cyclopropyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696851.png)
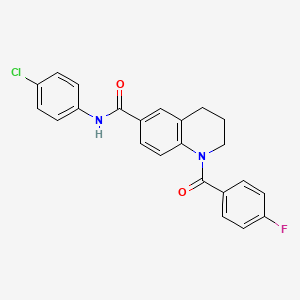
![2-bromo-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696872.png)
